molecular formula C11H12N2O2S2 B1328665 2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole CAS No. 1000018-52-9

2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole

Cat. No. B1328665
M. Wt: 268.4 g/mol
InChI Key: BSQNFSFLIVVYJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of interest in several studies. For instance, a novel aromatic unsymmetrical diamine monomer containing a thiazole ring, 2-amino-5-[4-(4'-aminophenoxy)phenyl]-thiazole (APPT), was synthesized and used to prepare a series of polyimides . Another study reported the synthesis of 5-amino-7-aryl-3-oxo-8-(phenylsulfonyl)-thiazolo[3,2-a]pyridine-6-carbonitriles through a multicomponent condensation reaction . Additionally, bis[2-amino-4-phenyl-5-thiazolyl] disulfides were synthesized from acetophenones, which were then converted to the title compounds . A rapid synthetic strategy for 2-amino-4-aryl-5-arylsulfonyl thiazoles was also developed using a one-pot method .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been elucidated using various spectroscopic methods. X-ray crystallographic studies have been conducted to understand the binding of thiazole-sulfonamide moieties to the zinc ion in human carbonic anhydrase . The structures of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and a 1:1 adduct of 6-methylimidazo[2,1-b]thiazole-2-amino-1,3-thiazole have been determined, revealing hydrogen-bonded dimers and quartets .

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives is highlighted in the synthesis processes and the formation of various compounds. The multicomponent reactions used to synthesize thiazolo[3,2-a]pyridine-6-carbonitriles involve the condensation of malononitrile, aromatic aldehydes, and 2-phenylsulfonylmethylenethiazolidin-4-one . The formation of bis[2-amino-4-phenyl-5-thiazolyl] disulfides from 2-amino-4-phenyl-1,3-thiazoles indicates the potential for redox chemistry and the formation of dimeric structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are diverse. The polyimides derived from APPT exhibited high thermal stability, good solubility in strong dipolar solvents, and outstanding mechanical properties . The novel structures synthesized in the multicomponent reactions were characterized by physical and spectroscopic methods, indicating moderate to excellent yields and the potential for diverse applications . The antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides against Gram-positive and Gram-negative bacteria suggests their significance in pharmaceutical research .

Scientific Research Applications

Synthesis and Derivatives

2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole and its derivatives have been explored in various synthetic approaches. A study by Slivchuk et al. (2008) demonstrates the synthesis of N3-substituted 5-phenylsulfonylthiouracils, which are suitable for preparing thiazoline and thiodiazolidine structures fused with the 4-pyrimidone system, indicating its versatility in creating complex organic compounds (Slivchuk, Brovarets, & Drach, 2008).

Antimicrobial Properties

The compound's antimicrobial properties have been studied extensively. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, Siddiqui et al. (2007) focused on synthesizing bis[2-amino-4-phenyl-5-thiazolyl] disulfides, showing significant activity against various bacteria (Siddiqui, Zia-ur-Rehman, Ahmad, Weaver, & Lucas, 2007).

Photophysical Properties

The photophysical properties of thiazole derivatives have also been examined. Murai et al. (2018) studied the effects of sulfur-containing functional groups on the electronic structures of thiazoles, elucidating their utility in fluorescent molecules and sensing applications (Murai, Furukawa, & Yamaguchi, 2018).

Synthetic Strategies

Bhingolikar et al. (2005) demonstrated a one-pot synthesis of 2-amino-4-aryl-5-arylsulfonyl thiazoles, emphasizing the compound's role in streamlined synthetic methodologies (Bhingolikar, Mahalle, Bondge, & Mane, 2005).

Biological Evaluation and Molecular Docking

Riyadh et al. (2018) conducted a study on the synthesis and biological evaluation of novel thiazoles incorporating a sulfonamide group, highlighting the compound's potential in drug discovery through DHFR inhibition and molecular docking studies (Riyadh, El-Motairi, Ahmed, Khalil, & Habib, 2018).

Fluorescence Effects and Biological Activity

Budziak et al. (2019) explored non-typical fluorescence effects and biological activity in 1,3,4-thiadiazole derivatives, indicating the compound's relevance in developing fluorescence probes or potential pharmaceuticals with antimycotic properties (Budziak, Karcz, Makowski, Rachwał, Starzak, Matwijczuk, Myśliwa-Kurdziel, Oniszczuk, Combrzyński, Podleśna, & Matwijczuk, 2019).

properties

IUPAC Name

5-ethylsulfonyl-4-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-2-17(14,15)10-9(13-11(12)16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQNFSFLIVVYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650208
Record name 5-(Ethanesulfonyl)-4-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole

CAS RN

1000018-52-9
Record name 5-(Ethanesulfonyl)-4-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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